Cyclohexanamine, 2-phenyl-

Description

The exact mass of the compound Cyclohexanamine, 2-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexanamine, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanamine, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

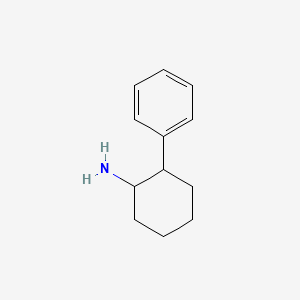

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJIPLWGNJQJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337840 | |

| Record name | Cyclohexanamine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17293-45-7 | |

| Record name | Cyclohexanamine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Phenylcyclohexan-1-amine: Physicochemical Properties, Synthesis, and Stereochemical Analysis

Abstract

2-Phenylcyclohexan-1-amine is a substituted cycloalkylamine featuring a phenyl group and an amino group on adjacent carbons of a cyclohexane ring. This arrangement creates two stereocenters, leading to the existence of cis and trans diastereomers, each as a pair of enantiomers. This structural complexity, combined with the chemical reactivity of the primary amine, makes it a molecule of interest in synthetic chemistry and as a scaffold for medicinal chemistry research. Derivatives of the broader arylcyclohexylamine class, which includes compounds like ketamine and phencyclidine, are known for their significant activity within the central nervous system (CNS).[1] This guide provides an in-depth analysis of the fundamental physical and chemical properties of 2-phenylcyclohexan-1-amine, outlines a robust synthetic protocol, details methods for spectroscopic characterization, and explores the critical techniques required for stereoisomer separation and validation.

Nomenclature and Molecular Structure

Properly identifying 2-phenylcyclohexan-1-amine requires an understanding of its various identifiers and, most critically, its stereochemistry.

-

IUPAC Name: 2-phenylcyclohexan-1-amine[2]

-

Synonyms: 2-Phenylcyclohexylamine, Cyclohexanamine, 2-phenyl-[2]

-

CAS Number: 17293-45-7 (for stereochemistry undefined)[2]

-

Molecular Formula: C₁₂H₁₇N[2]

-

Molecular Weight: 175.27 g/mol [2]

Stereoisomerism: The Core Structural Challenge

The molecule possesses two chiral centers at C1 (bearing the -NH₂) and C2 (bearing the -C₆H₅). This gives rise to four possible stereoisomers, existing as two diastereomeric pairs.

-

Trans Isomers: The phenyl and amino groups are on opposite faces of the cyclohexane ring (one axial, one equatorial in the most stable chair conformation). This pair consists of the (1R,2S) and (1S,2R) enantiomers.[3]

-

Cis Isomers: The phenyl and amino groups are on the same face of the ring (one axial, one equatorial or both equatorial/axial depending on ring conformation). This pair consists of the (1R,2R) and (1S,2S) enantiomers.

The differentiation, separation, and characterization of these isomers are paramount, as stereochemistry often dictates biological activity and toxicological profiles in drug development.[4]

Caption: Workflow for the reductive amination of 2-phenylcyclohexanone.

Experimental Protocol (Conceptual):

-

Reaction Setup: Dissolve 2-phenylcyclohexanone in a suitable solvent (e.g., methanol). Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Expertise & Experience: Methanol is a common choice as it effectively dissolves the ketone and the reducing agent. The use of an ammonia salt like ammonium acetate helps maintain a slightly acidic pH, which is optimal for imine formation.

-

-

Imine Formation: Stir the mixture at room temperature to allow for the equilibrium formation of the imine intermediate. This step is often the rate-limiting part of the sequence.

-

Reduction: Add a reducing agent capable of selectively reducing the C=N double bond of the imine in the presence of the solvent and other reagents. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is mild and most active under the slightly acidic conditions that favor imine formation.

-

Trustworthiness: The reaction progress must be monitored (e.g., by TLC or GC-MS) to ensure complete consumption of the starting ketone. This self-validating step prevents contamination of the final product.

-

-

Workup and Purification: Once the reaction is complete, quench any remaining reducing agent with a dilute acid. Basify the solution to deprotonate the amine product and extract it into an organic solvent (e.g., diethyl ether or dichloromethane). The crude product, a mixture of cis and trans diastereomers, can then be purified by column chromatography.

Chemical Reactivity

The chemistry of 2-phenylcyclohexan-1-amine is dominated by the nucleophilic primary amino group. It undergoes typical amine reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Salt Formation: Reaction with acids to form ammonium salts, such as the hydrochloride salt, which often have higher melting points and better water solubility. [5]

Analytical Methodologies for Stereoisomer Separation

Distinguishing and quantifying the stereoisomers of 2-phenylcyclohexan-1-amine is a critical analytical challenge, especially in a pharmaceutical context. [6]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating enantiomers. A racemic mixture (either cis or trans) is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and baseline separation. [4]* Chiral Gas Chromatography (GC): For volatile derivatives, GC with a chiral column can also be employed to achieve enantiomeric separation. Derivatization of the amine to a less polar species may be required. [6]* NMR with Chiral Derivatizing Agents: To determine enantiomeric purity via NMR, the amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomeric amides. The signals for these diastereomers (e.g., specific protons near the chiral center) will have distinct chemical shifts in the ¹H NMR spectrum, allowing their relative integration and the calculation of enantiomeric excess (% ee). [6]

Pharmacological and Toxicological Context

While 2-phenylcyclohexan-1-amine itself is not a widely used therapeutic agent, the arylcyclohexylamine scaffold is of significant pharmacological interest. [1]Many derivatives are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists, producing dissociative anesthetic and hallucinogenic effects. [1]Related compounds have been investigated for antidepressant and analgesic activities. [7][8][9] Safety and Hazard Information: According to its Globally Harmonized System (GHS) classification, 2-phenylcyclohexan-1-amine is considered hazardous. [2]* Acute Toxicity: Harmful if swallowed. [2]* Skin Corrosion/Irritation: Causes skin irritation. [2]* Eye Damage/Irritation: Causes serious eye damage. [2]* Target Organ Toxicity: May cause respiratory irritation. [2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound. All work should be performed in a well-ventilated fume hood.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenylcyclohexan-1-amine | C12H17N | CID 544990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2S)-2-phenylcyclohexan-1-amine | C12H17N | CID 209557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclohexylamine, 2-phenyl-, hydrochloride, trans- | C12H18ClN | CID 209556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [A new cyclohexylphenyl and cyclohexylphenylamine. Synthesis and pharmacological activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Stereoisomerism of 2-Phenylcyclohexanamine

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is fundamental. This is particularly true for chiral compounds, where subtle differences in stereochemistry can lead to vastly different pharmacological and toxicological profiles.[1][2] 2-Phenylcyclohexanamine, a molecule with significant potential in medicinal chemistry, serves as an excellent case study for the critical interplay between molecular structure and biological activity.

This technical guide provides a comprehensive exploration of the molecular structure and stereoisomerism of 2-phenylcyclohexanamine. We will delve into the nuances of its chiral centers, the resulting stereoisomers, and the analytical techniques essential for their separation and characterization. The methodologies and insights presented herein are designed to be a valuable resource for those engaged in the synthesis, analysis, and application of this and structurally related compounds.

Molecular Structure and Inherent Chirality

2-Phenylcyclohexanamine, with the chemical formula C12H17N, possesses a cyclohexane ring substituted with a phenyl group and an amine group on adjacent carbon atoms.[3] The core of its stereochemical complexity lies in the presence of two chiral centers at the C1 and C2 positions of the cyclohexanamine ring. This gives rise to a total of four possible stereoisomers.

These stereoisomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the phenyl and amine groups determines whether the diastereomer is cis or trans.

-

Cis Isomers: The phenyl and amine groups are on the same side of the cyclohexane ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

-

Trans Isomers: The phenyl and amine groups are on opposite sides of the cyclohexane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.[4][5][6]

The distinction between these stereoisomers is not merely academic; it has profound implications for how they interact with chiral biological systems such as enzymes and receptors.[1][2]

Synthesis and Stereoselective Pathways

The synthesis of 2-phenylcyclohexanamine typically begins with the corresponding ketone, 2-phenylcyclohexanone.[7][8][9] The stereochemical outcome of the synthesis is highly dependent on the chosen reaction pathway and conditions.

A common synthetic route involves the reductive amination of 2-phenylcyclohexanone. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting amine. For instance, catalytic hydrogenation may favor the formation of one diastereomer over the other due to steric hindrance guiding the approach of the reactant to the catalyst surface.

To obtain enantiomerically pure forms, two primary strategies are employed:

-

Chiral Resolution: This "racemic approach" involves synthesizing the mixture of stereoisomers and then separating them.[10] This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

-

Asymmetric Synthesis: This "chiral approach" aims to selectively produce a single desired stereoisomer.[10] This can be accomplished using chiral catalysts or chiral auxiliaries that direct the stereochemical course of the reaction.

Experimental Protocol: Synthesis of trans-2-Phenylcyclopropylamine (Illustrative Example)

While not identical to cyclohexanamine, the synthesis of the structurally related trans-2-phenylcyclopropylamine provides a relevant example of stereoisomer separation.

-

Ester Formation: React styrene with ethyl diazoacetate to form cis,trans-ethyl 2-phenylcyclopropanecarboxylate.

-

Hydrolysis: Hydrolyze the ester to the corresponding cis,trans-2-phenylcyclopropane carboxylic acid. At this stage, the trans isomer is typically the major product.

-

Diastereomeric Separation: Repeatedly recrystallize the acid mixture from hot water. The pure trans isomer crystallizes out, while the cis isomer remains in solution.[11]

Analytical Techniques for Stereoisomer Characterization

The definitive identification and quantification of each stereoisomer are critical for both research and regulatory purposes. A combination of spectroscopic and chromatographic methods is essential for a complete stereochemical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers.[4] The different spatial arrangements of the phenyl and amine groups in the cis and trans isomers create distinct chemical environments for the protons on the cyclohexane ring. This results in different chemical shifts and coupling constants, providing a unique fingerprint for each diastereomer.

For instance, in the 1H NMR spectrum of 2-phenyl-1-cyclohexanol, a related compound, the coupling constants of the protons on the carbons bearing the phenyl and hydroxyl groups can be used to determine the relative stereochemistry.[12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for the separation and quantification of enantiomers.[13][14] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including amines.[15] The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and additives is crucial for optimizing the separation.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Reversed-Phase Method | Normal-Phase Method |

| Column | Polysaccharide-based CSP | Polysaccharide-based CSP |

| Mobile Phase | 5 mM Ammonium bicarbonate in Water/Acetonitrile (70:30, v/v), pH 11 with NH4OH | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Rationale | High pH mobile phases are often effective for basic amines, improving peak shape and resolution.[15] | A common choice for many chiral separations, offering a different selectivity profile. |

Workflow for Stereochemical Validation

The following diagram illustrates a typical workflow for the complete stereochemical analysis of 2-phenylcyclohexanamine.

Caption: Workflow for the synthesis, separation, and characterization of 2-phenylcyclohexanamine stereoisomers.

Pharmacological Significance of Stereoisomerism

The distinct three-dimensional structures of stereoisomers dictate how they bind to chiral biological targets. Consequently, enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[2][16]

For example, in the case of the anesthetic ketamine, the (S)-enantiomer is a more potent anesthetic and analgesic than the (R)-enantiomer. The development of single-enantiomer drugs, or "chiral switches," has become a significant trend in the pharmaceutical industry to improve therapeutic outcomes and reduce side effects.[16]

The pharmacological profiles of the individual stereoisomers of 2-phenylcyclohexanamine are an active area of research. Understanding their specific interactions with neurotransmitter receptors and transporters is crucial for developing novel therapeutics for neurological and psychiatric disorders.

Conclusion

The stereoisomerism of 2-phenylcyclohexanamine presents both a challenge and an opportunity in drug discovery and development. A thorough understanding of its molecular structure, coupled with robust synthetic and analytical methodologies, is paramount for unlocking its therapeutic potential. By carefully controlling and characterizing the stereochemistry of this and other chiral molecules, researchers can design safer and more effective medicines. This guide has provided a foundational overview of the key concepts and techniques essential for navigating the complex world of stereoisomerism.

References

- WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (n.d.). Google Patents.

-

2-PHENYL-2-(PROPYLAMINO)-CYCLOHEXANONE. (n.d.). SpectraBase. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Wang, L., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18). Retrieved from [Link]

-

Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. (n.d.). PrepChem.com. Retrieved from [Link]

-

2-Phenylcyclohexanone. (n.d.). PubChem. Retrieved from [Link]

-

Cyclohexylamine, 2-phenyl-, hydrochloride, trans-. (n.d.). PubChem. Retrieved from [Link]

-

2-Phenyl-2-cyclohexen-1-one. (n.d.). PubChem. Retrieved from [Link]

-

(1R,2S)-2-phenylcyclohexan-1-amine. (n.d.). PubChem. Retrieved from [Link]

-

2-Phenylcyclohexan-1-amine. (n.d.). PubChem. Retrieved from [Link]

-

STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. (n.d.). IIP Series. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2020). Molecules, 25(23), 5644. Retrieved from [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of the Iranian Chemical Society, 18(12), 3247-3269. Retrieved from [Link]

-

Pharmacological importance of stereochemical resolution of enantiomeric drugs. (1995). Journal of Clinical Pharmacy and Therapeutics, 20(3), 139-144. Retrieved from [Link]

- US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine. (n.d.). Google Patents.

-

-

1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. (n.d.). Scribd. Retrieved from [Link]

-

-

Configurational stereoisomers of 1,2-cyclohexanediamine. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Journal of Analysis and Testing, 7(1), 1-17. Retrieved from [Link]

-

2-Phenylcyclohexanol. (n.d.). PubChem. Retrieved from [Link]

-

The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. (1995). Journal of Medicinal Chemistry, 38(23), 4764-4777. Retrieved from [Link]

-

The pharmacological properties of the optical isomers of benzhexol, procyclidine, tricyclamol, and related compounds. (1955). British Journal of Pharmacology and Chemotherapy, 10(4), 458-462. Retrieved from [Link]

-

Effects of Stereoisomers on Drug Activity. (2019). American Journal of Biomedical Science & Research, 4(3). Retrieved from [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenylcyclohexan-1-amine | C12H17N | CID 544990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclohexylamine, 2-phenyl-, hydrochloride, trans- | C12H18ClN | CID 209556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,2S)-2-phenylcyclohexan-1-amine | C12H17N | CID 209557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 2-Phenylcyclohexanone | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-PHENYLCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

"Cyclohexanamine, 2-phenyl-" cis and trans isomer characterization

An In-depth Technical Guide to the Characterization of cis- and trans-2-Phenylcyclohexanamine Isomers

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. 2-Phenylcyclohexanamine is a key structural motif found in various centrally active agents, where its stereoisomerism profoundly influences biological activity. This technical guide provides a comprehensive framework for the definitive characterization and differentiation of the cis and trans diastereomers of 2-phenylcyclohexanamine. We will delve into the foundational principles of their conformational analysis and present a multi-technique approach for their unambiguous identification, encompassing spectroscopic (¹H & ¹³C NMR, IR), chromatographic (HPLC, GC), and crystallographic (X-ray) methods. This document is intended for researchers, scientists, and drug development professionals who require robust, field-proven methodologies for stereochemical validation.

Foundational Principles: Stereochemistry and Conformational Analysis

2-Phenylcyclohexanamine possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

-

trans-isomer : The phenyl and amine groups are on opposite sides of the cyclohexane ring plane. The most stable conformation is a chair form where both bulky substituents occupy equatorial positions (diequatorial). This arrangement minimizes steric strain, particularly 1,3-diaxial interactions.

-

cis-isomer : The phenyl and amine groups are on the same side of the ring plane. In its chair conformation, one substituent must be axial while the other is equatorial. The molecule will exist in a conformational equilibrium between these two forms.

This fundamental difference in conformational stability and geometry is the primary driver of the observable differences in their analytical data.

Caption: Logical relationship between cis and trans isomers.

Synthesis and Diastereomeric Separation

A common route to 2-phenylcyclohexanamine, such as the catalytic hydrogenation of 2-phenylcyclohexanone oxime or reductive amination of 2-phenylcyclohexanone, typically yields a mixture of the cis and trans diastereomers. As diastereomers possess different physical properties (e.g., polarity, boiling point, solubility), they can be separated using standard laboratory techniques.[1]

Experimental Protocol: Separation by Column Chromatography

This protocol outlines a general procedure for the separation of cis and trans diastereomers. Optimization may be required based on the specific isomeric ratio and scale.

-

Stationary Phase Preparation : Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

-

Column Packing : Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

-

Sample Loading : Dissolve the crude mixture of 2-phenylcyclohexanamine isomers in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.

-

Elution : Begin elution with the mobile phase. A gradient elution, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding a small amount of triethylamine to prevent peak tailing), is often effective.[2]

-

Fraction Collection : Collect fractions of the eluate in separate test tubes.

-

Analysis : Monitor the separation by Thin Layer Chromatography (TLC) to identify which fractions contain the separated isomers.

-

Solvent Evaporation : Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated diastereomers.

Spectroscopic Characterization: The Key to Differentiation

Spectroscopic methods, particularly NMR, provide the most powerful and accessible means of distinguishing between the cis and trans isomers.

¹H NMR Spectroscopy

The conformational differences between the isomers lead to distinct chemical shifts (δ) and, most importantly, proton-proton coupling constants (J-values). The key diagnostic protons are H1 (the proton on the carbon bearing the amino group) and H2 (the benzylic proton).

-

trans-Isomer : In the stable diequatorial conformation, both H1 and H2 are in axial positions. This results in a large axial-axial (³J_ax-ax) coupling constant, typically in the range of 10-13 Hz.[3] The signal for H1 will often appear as a wide, well-resolved multiplet (e.g., a triplet of doublets).

-

cis-Isomer : In the axial-equatorial conformation, the couplings will be a mix of axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq), which are significantly smaller (typically 2-5 Hz). This results in a narrower and often more complex multiplet for H1 and H2 compared to the trans isomer.

| Proton | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Rationale |

| **H1 (-CHNH₂) ** | δ ≈ 2.8-3.2 ppm; Wide multiplet | δ ≈ 3.1-3.5 ppm; Narrow multiplet | H1 is axial, experiencing large axial-axial couplings. |

| H2 (-CHPh) | δ ≈ 2.5-2.9 ppm; Wide multiplet | δ ≈ 2.7-3.1 ppm; Narrow multiplet | H2 is axial, experiencing large axial-axial couplings. |

| NH₂ | Broad singlet, δ ≈ 1.5-2.5 ppm | Broad singlet, δ ≈ 1.5-2.5 ppm | Position is variable and concentration-dependent; disappears on D₂O exchange.[4] |

| Phenyl-H | δ ≈ 7.1-7.4 ppm | δ ≈ 7.1-7.4 ppm | Little difference expected between isomers. |

| J(H1-H2) | ~10-13 Hz | ~2-5 Hz | Reflects axial-axial vs. axial-equatorial coupling.[3] |

¹³C NMR Spectroscopy

The steric environment around each carbon atom influences its chemical shift. Due to the gamma-gauche effect, an axial substituent causes shielding (an upfield shift) on the C3 and C5 carbons compared to an equatorial substituent. This can lead to subtle but measurable differences in the ¹³C NMR spectra of the cis and trans isomers.

| Carbon | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Rationale |

| **C1 (-CHNH₂) ** | ~55-58 ppm | ~52-55 ppm | Different steric environments. |

| C2 (-CHPh) | ~50-53 ppm | ~47-50 ppm | Different steric environments. |

| Cyclohexane CH₂ | ~24-35 ppm | ~22-33 ppm | Axial substituents in the cis isomer can cause shielding of other ring carbons. |

| Phenyl C (ipso) | ~145 ppm | ~145 ppm | Little difference expected. |

Infrared (IR) Spectroscopy

While less definitive than NMR for stereoisomer differentiation, IR spectroscopy is essential for confirming the presence of the key functional groups.

-

N-H Stretch : As a primary amine, both isomers will show two characteristic bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching.[4]

-

Aromatic C-H Stretch : A sharp peak will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch : Strong absorptions will appear just below 3000 cm⁻¹.

-

Fingerprint Region : The region from 1600-600 cm⁻¹ will be unique for each diastereomer due to differences in their overall symmetry and vibrational modes.[5] While direct assignment is complex, a comparison of the spectra can serve as a reliable method for distinguishing between pure samples of the two isomers.

Chromatographic Characterization

Chromatographic retention times serve as a valuable parameter for isomer identification and purity assessment.

Experimental Protocol: HPLC Analysis

-

System : An HPLC system equipped with a UV detector.

-

Column : A normal-phase silica gel column (e.g., 4.6 x 150 mm, 5 µm) is often effective for separating diastereomers.[2]

-

Mobile Phase : An isocratic mixture of hexane and isopropanol (e.g., 95:5 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 254 nm.

-

Analysis : The two diastereomers will exhibit different retention times (tᵣ). Due to differing interactions with the polar silica stationary phase, one isomer will elute before the other. This method can be used to determine the isomeric ratio in a mixture.

| Technique | Stationary Phase | Expected Observation |

| Normal-Phase HPLC | Silica Gel | Baseline separation with distinct retention times for cis and trans isomers.[6][7] |

| Gas Chromatography (GC) | Capillary (e.g., DB-5) | Different retention times based on volatility and interaction with the stationary phase. |

Definitive Proof: Single-Crystal X-ray Crystallography

For absolute and unambiguous structural determination, single-crystal X-ray crystallography is the gold standard.[8] It provides a precise three-dimensional map of the atoms in the crystal lattice, directly revealing the relative stereochemistry (cis or trans).

Workflow for X-ray Crystallography

Caption: Workflow for X-ray crystallographic analysis.

The primary challenge in this method is often growing a single crystal of sufficient quality.[9] This can sometimes be achieved by forming a salt of the amine, for example, the hydrochloride or tartrate salt, which may have better crystallization properties.[10] The resulting structure provides incontrovertible proof of the stereochemical assignment made by other techniques.

Conclusion

The robust characterization of the cis and trans isomers of 2-phenylcyclohexanamine requires a synergistic, multi-technique approach. While synthesis produces a mixture, chromatographic methods provide an effective means of separation. ¹H NMR spectroscopy stands out as the most powerful and accessible tool for initial differentiation, based on the significant and predictable differences in proton coupling constants arising from their distinct conformational preferences. IR and ¹³C NMR provide complementary structural information, while HPLC and GC are invaluable for assessing purity and isomeric ratios. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the relative stereochemistry. Adherence to these analytical principles ensures the high fidelity of stereochemical assignment required for advanced research and drug development.

References

- Benchchem. An In-depth Technical Guide to the Stereoisomers of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. [Online PDF].

- Amgen. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Online Presentation].

-

Scribd. 4. 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. [Online Document]. Available at: [Link]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 2017. Available at: [Link]

-

ResearchGate. Comparative study on separation of diastereomers by HPLC. Chromatographia, 2003. Available at: [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Available at: [Link]

-

Chemistry Stack Exchange. How to separate two diastereomeric amines? Available at: [Link]

-

Wiberg, K. B., et al. Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. J. Org. Chem., 2000. Available at: [Link]

-

Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. Available at: [Link]

-

NIH. X-Ray Crystallography of Chemical Compounds. Curr Drug Discov Technol., 2010. Available at: [Link]

-

NIH. X-ray Crystallography of Chemical Compounds. PubMed, 2010. Available at: [Link]

-

PubChem. Cyclohexylamine, 2-phenyl-, hydrochloride, trans-. Available at: [Link]

- Google Patents. Separation and purification of cis and trans isomers.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. hplc.eu [hplc.eu]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclohexylamine, 2-phenyl-, hydrochloride, trans- | C12H18ClN | CID 209556 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Phenylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylcyclohexanamine is a bicyclic primary amine with a structure that presents interesting challenges and insights for spectroscopic analysis. Its stereoisomers, cis and trans, further add to the complexity and richness of its characterization. Understanding the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications, including as a scaffold in medicinal chemistry. This guide provides an in-depth analysis of the spectroscopic data of 2-phenylcyclohexanamine, grounded in the principles of structural elucidation and aimed at providing actionable insights for researchers in the field.

The Strategic Importance of Multi-modal Spectroscopy

The structural elucidation of a molecule like 2-phenylcyclohexanamine relies on a synergistic approach, where each spectroscopic technique provides a unique piece of the puzzle. ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns, which aids in confirming the molecular formula and connectivity. The convergence of data from these independent methods provides a self-validating system for structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of 2-phenylcyclohexanamine. Due to the limited availability of public domain experimental spectra, the following data is a combination of referenced information and predicted values based on established principles of NMR spectroscopy.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 2-phenylcyclohexanamine is characterized by distinct regions corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexane ring. The chemical shifts and coupling patterns are highly sensitive to the stereochemistry (cis or trans) of the molecule.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data for trans-2-Phenylcyclohexanamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.15 - 7.35 | Multiplet | 5H | Aromatic (C₆H₅) | Typical range for monosubstituted benzene ring protons. |

| ~3.1 | Multiplet | 1H | H-1 (CH-NH₂) | Deshielded by the adjacent electron-withdrawing amino group. |

| ~2.6 | Multiplet | 1H | H-2 (CH-Ph) | Deshielded by the adjacent phenyl group. |

| 1.2 - 2.2 | Multiplets | 8H | Cyclohexane (CH₂) | Overlapping signals from the remaining methylene protons of the cyclohexane ring. |

| ~1.5 | Broad Singlet | 2H | Amine (NH₂) | Chemical shift is concentration and solvent dependent; often exchanges with D₂O.[1][2] |

Interpretation and Causality:

-

Aromatic Region (7.15 - 7.35 ppm): The complex multiplet integrating to 5 protons is a clear indication of a monosubstituted phenyl group. The overlapping signals arise from the small differences in the chemical environments of the ortho, meta, and para protons.

-

Aliphatic Methine Protons (H-1 and H-2): The protons on the carbons bearing the amine (H-1) and phenyl (H-2) groups are the most downfield of the aliphatic signals due to the deshielding effects of the heteroatom and the aromatic ring, respectively. Their precise chemical shifts and coupling constants are diagnostic of the cis or trans stereochemistry. In the trans isomer, the coupling constant between H-1 and H-2 is typically larger due to a diaxial relationship in the preferred chair conformation.

-

Cyclohexane Methylene Protons (1.2 - 2.2 ppm): The remaining eight protons of the cyclohexane ring appear as a complex series of overlapping multiplets. The lack of free rotation in the ring system leads to diastereotopic protons, meaning each proton in a CH₂ group can have a different chemical environment and thus a different chemical shift.[3]

-

Amine Protons (~1.5 ppm): The N-H protons of a primary amine typically appear as a broad singlet.[1][2] Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. To confirm their assignment, the sample can be shaken with a drop of D₂O, which will cause the N-H signal to disappear from the spectrum due to proton-deuterium exchange.[1][2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Data for 2-Phenylcyclohexanamine

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | Aromatic (C-ipso) | Quaternary carbon of the phenyl ring attached to the cyclohexane. |

| 128 - 129 | Aromatic (C-ortho, C-meta) | Aromatic carbons. |

| ~126 | Aromatic (C-para) | Aromatic carbon. |

| ~58 | C-1 (CH-NH₂) | Carbon attached to the nitrogen is deshielded. |

| ~52 | C-2 (CH-Ph) | Carbon attached to the phenyl group is deshielded. |

| 24 - 35 | Cyclohexane (CH₂) | Aliphatic methylene carbons of the cyclohexane ring. |

Interpretation and Causality:

-

Aromatic Carbons (126 - 145 ppm): The phenyl group will show four distinct signals in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons. The ipso-carbon (attached to the cyclohexane ring) is typically the most downfield and has a lower intensity due to being a quaternary carbon.

-

Aliphatic Carbons (24 - 58 ppm): The carbons of the cyclohexane ring appear in the aliphatic region. The carbons directly attached to the electron-withdrawing amine (C-1) and phenyl (C-2) groups are shifted downfield compared to the other methylene carbons of the ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 2-phenylcyclohexanamine, the most informative regions of the IR spectrum are those corresponding to the N-H stretches of the primary amine and the C-H and C=C stretches of the aromatic and aliphatic portions of the molecule.

Experimental Protocol: Acquiring an IR Spectrum

Caption: Workflow for IR Spectroscopy (ATR).

Characteristic IR Absorption Bands for 2-Phenylcyclohexanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 3500 | Medium, Sharp (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine |

| 3000 - 3100 | Medium to Weak | C-H Stretch | Aromatic |

| 2850 - 2960 | Strong | C-H Stretch | Aliphatic (Cyclohexane) |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine |

| 1450 - 1600 | Medium to Weak (multiple bands) | C=C Stretch | Aromatic Ring |

| 690 - 770 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |

Interpretation and Causality:

-

N-H Stretching (3300 - 3500 cm⁻¹): The presence of two distinct, sharp peaks in this region is a definitive characteristic of a primary amine (R-NH₂).[1][2][4][5][6] These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. This is a key diagnostic feature that distinguishes it from secondary amines (one band) and tertiary amines (no bands in this region).[1][2][4][6]

-

C-H Stretching (2850 - 3100 cm⁻¹): The spectrum will show strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexane ring, and weaker bands just above 3000 cm⁻¹ for the sp² C-H bonds of the phenyl group.

-

N-H Bending (1650 - 1580 cm⁻¹): A medium intensity band in this region is due to the scissoring (bending) vibration of the primary amine group.[6]

-

Aromatic C=C Stretching (1450 - 1600 cm⁻¹): A series of bands in this region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

-

Aromatic C-H Bending (690 - 770 cm⁻¹): Strong absorptions in this fingerprint region are indicative of the out-of-plane C-H bending vibrations of the monosubstituted benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Acquiring a Mass Spectrum

Caption: Workflow for Mass Spectrometry (GC-MS).

Predicted Mass Spectrum Fragmentation for 2-Phenylcyclohexanamine

| m/z | Proposed Fragment | Rationale |

| 175 | [M]⁺˙ | Molecular Ion |

| 174 | [M-H]⁺ | Loss of a hydrogen radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage, characteristic of primary amines. |

Interpretation and Causality:

-

Molecular Ion (m/z 175): The molecular ion peak corresponds to the molecular weight of 2-phenylcyclohexanamine (C₁₂H₁₇N). According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the proposed structure.[7][8][9]

-

Alpha-Cleavage: A common and diagnostic fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[7][10] For 2-phenylcyclohexanamine, this can lead to the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺) through the loss of the phenylcyclohexyl radical.

-

Fragments from the Phenyl Group: The presence of a phenyl group often leads to characteristic fragments. The peak at m/z 91 is likely the stable tropylium ion, formed by rearrangement of the benzyl fragment. The peak at m/z 77 corresponds to the phenyl cation.

-

[M-H]⁺ (m/z 174): The loss of a single hydrogen atom from the molecular ion is a common fragmentation pathway.

Conclusion

The spectroscopic characterization of 2-phenylcyclohexanamine is a multi-faceted process that requires the integration of data from NMR, IR, and Mass Spectrometry. While a complete set of experimental data may not always be readily available, a thorough understanding of the principles of spectroscopy allows for the confident prediction and interpretation of its spectral features. This guide has provided a framework for understanding the key spectroscopic signatures of 2-phenylcyclohexanamine, from the detailed proton and carbon environments revealed by NMR to the functional group identification by IR and the fragmentation patterns observed in MS. This comprehensive approach ensures the accurate structural elucidation of this important chemical entity, which is fundamental for its application in research and development.

References

-

Scribd. (n.d.). 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

FTIR. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Taylor & Francis Online. (2006, October 24). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

ACS Publications. (n.d.). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Sci-Hub. (1971). Carbon‐13 chemical shifts of monosubstituted cyclohexanes. Organic Magnetic Resonance, 3(6), 679–687. Retrieved from [Link]

-

Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Data set]. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

YouTube. (2021, September 30). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. wikieducator.org [wikieducator.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

Navigating the Physicochemical Landscape of 2-Phenylcyclohexanamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Phenylcyclohexanamine

2-Phenylcyclohexanamine, a chiral amine with a significant role as a synthetic intermediate in the development of various pharmacologically active compounds, presents a physicochemical profile that is crucial for its effective application. Understanding its solubility and stability is paramount for optimizing reaction conditions, formulation development, and ensuring the integrity and shelf-life of related drug substances. This in-depth technical guide provides a comprehensive overview of the available data, predictive insights based on analogous structures, and detailed methodologies for the empirical determination of the solubility and stability of 2-phenylcyclohexanamine.

Physicochemical Properties at a Glance

Before delving into solubility and stability, a summary of the fundamental physicochemical properties of 2-phenylcyclohexanamine and its hydrochloride salt provides a foundational context.

| Property | 2-Phenylcyclohexan-1-amine | trans-2-Phenylcyclohexylamine Hydrochloride |

| Molecular Formula | C₁₂H₁₇N | C₁₂H₁₈ClN |

| Molecular Weight | 175.27 g/mol [1] | 211.73 g/mol [2] |

| Appearance | Not specified in readily available literature | Expected to be a crystalline solid |

| CAS Number | 17293-45-7 (unspecified stereochemistry)[1] | 19988-39-7[2] |

Solubility Profile: A Predictive and Empirical Approach

Direct quantitative solubility data for 2-phenylcyclohexanamine is not extensively available in peer-reviewed literature. However, by examining structurally related compounds, we can infer a likely solubility profile, which must be confirmed through empirical testing.

Inferred Solubility

The presence of a non-polar phenyl and cyclohexyl group suggests that 2-phenylcyclohexanamine free base will exhibit good solubility in organic solvents. A related compound, 1-phenylcyclohexylamine, is known to be soluble in dimethyl sulfoxide (DMSO)[3]. It is anticipated that 2-phenylcyclohexanamine will also be soluble in other polar aprotic solvents like dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol, and non-polar solvents like chloroform and ethyl acetate.

The primary amine group imparts a degree of polarity and allows for the formation of a hydrochloride salt. Generally, the hydrochloride salts of amines exhibit significantly increased aqueous solubility. For instance, the hydrochloride salt of the related compound 1-phenylcyclohexanamine is soluble in water and ethanol[4]. Similarly, trans-2-phenylcyclopropylamine hydrochloride is soluble in water and DMSO[5]. Therefore, it is highly probable that 2-phenylcyclohexanamine hydrochloride is soluble in water.

Experimental Determination of Solubility

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 2-phenylcyclohexanamine in various solvents.

Protocol for Equilibrium Solubility Determination

-

Solvent Selection: Choose a range of solvents relevant to potential applications, including purified water, buffered solutions (pH 4.5, 7.0, and 9.0), methanol, ethanol, acetonitrile, and DMSO.

-

Sample Preparation: Accurately weigh an excess amount of 2-phenylcyclohexanamine into a series of vials for each solvent.

-

Equilibration: Add a precise volume of the selected solvent to each vial. The vials should be sealed and agitated in a constant temperature environment (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples to ensure a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of a validated analytical method, such as a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection[6][7].

-

Data Analysis: Calculate the solubility in mg/mL or g/L by comparing the concentration of the diluted supernatant to a standard curve of the compound.

Stability Profile: Unveiling Degradation Pathways

Predicted Stability Liabilities

-

Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of various degradation products, including imines, hydroxylamines, and nitroso compounds. This can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.

-

Acidic and Basic Hydrolysis: While the cyclohexanamine structure is generally stable, extreme pH conditions, especially at elevated temperatures, could potentially lead to degradation, although this is considered less likely than oxidation for this particular structure.

-

Photostability: Aromatic compounds and amines can be susceptible to photodegradation upon exposure to UV or visible light.

-

Thermal Stability: The stability of the compound at elevated temperatures should be assessed to determine appropriate handling and storage conditions.

Forced Degradation Studies: A Methodological Framework

A comprehensive forced degradation study should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of 2-phenylcyclohexanamine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL)[10].

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light.

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 70°C).

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 70°C).

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the purity of the main peak to ensure that no degradation products are co-eluting. Calculate the mass balance to account for all the material.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: A systematic approach to investigating the stability of 2-phenylcyclohexanamine under various stress conditions.

Conclusion: A Path Forward for Research and Development

While direct, quantitative data on the solubility and stability of 2-phenylcyclohexanamine remains to be fully elucidated in publicly accessible literature, a strong predictive framework can be established based on the behavior of structurally similar compounds. This technical guide provides not only these valuable inferences but also robust, detailed methodologies for the empirical determination of these critical physicochemical parameters. By following these protocols, researchers, scientists, and drug development professionals can generate the necessary data to support their work, from early-stage discovery through to formulation and manufacturing, ensuring the quality, efficacy, and safety of products derived from this important chemical entity.

References

- BenchChem. (2025). A Comparative Guide to the Purity Assessment of 2-methyl-N-pentylcyclohexan-1-amine. BenchChem.

- MedCrave. (2016).

- Pharmaceutical Technology. (2016).

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents. BenchChem.

- BenchChem. (2025). Application Note: HPLC Analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine. BenchChem.

- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.

- Smolecule. (n.d.). Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98%.

- PubChem. (n.d.). Cyclohexylamine, 2-phenyl-, hydrochloride, trans-.

- CymitQuimica. (n.d.). CAS 1934-71-0: Cyclohexanamine, 1-phenyl-, hydrochloride (1:1).

- PubChem. (n.d.). 2-Phenylcyclohexan-1-amine.

- PubChem. (n.d.). (1R,2S)-2-phenylcyclohexan-1-amine.

- ACS Publications. (n.d.). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity | Journal of Medicinal Chemistry.

- PMC. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.

- PMC. (2024).

- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine. BenchChem.

- Thermo Fisher Scientific. (n.d.). trans-2-Phenylcyclopropylamine hydrochloride, 97% 5 g.

- ARC Journals. (n.d.). Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques.

- MDPI. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection.

- ResearchGate. (n.d.).

- PMC. (n.d.). Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability.

- PubMed. (2024).

Sources

- 1. 2-Phenylcyclohexan-1-amine | C12H17N | CID 544990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexylamine, 2-phenyl-, hydrochloride, trans- | C12H18ClN | CID 209556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]

- 4. trans-3-Phenylcyclohexylamine hydrochloride | C12H18ClN | CID 24837207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2-Phenylcyclopropylamine hydrochloride, 97% 5 g | Request for Quote [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 8. irjpms.com [irjpms.com]

- 9. Cyclohexylamine, N-isopropyl-2-phenyl-, hydrochloride, trans-(+-)- | C15H24ClN | CID 218633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Historical Synthesis of 2-Phenylcyclohexanamine: A Journey Through Classic Amine Syntheses

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylcyclohexanamine is a valuable scaffold in medicinal chemistry and a precursor to various biologically active compounds. Its synthesis has been approached through several classical methodologies, each offering unique advantages and challenges. This in-depth technical guide provides a comprehensive overview of the historical methods for the synthesis of 2-phenylcyclohexanamine, with a focus on the underlying chemical principles, experimental considerations, and stereochemical outcomes. As Senior Application Scientists, we aim to provide not just a recitation of procedures, but a deeper understanding of the "why" behind the "how," empowering researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: An Overview

The historical synthesis of 2-phenylcyclohexanamine has primarily revolved around the transformation of the readily available starting material, 2-phenylcyclohexanone. The key challenge in this synthesis is the introduction of the amine functionality at the C2 position with control over the relative stereochemistry of the phenyl and amino groups, leading to either cis or trans diastereomers. This guide will explore three seminal approaches:

-

Reductive Amination of 2-Phenylcyclohexanone: A direct and versatile method.

-

Hofmann Rearrangement of 2-Phenylcyclohexanecarboxamide: A classic method for amine synthesis with carbon chain degradation.

-

Catalytic Hydrogenation of 2-Phenylcyclohexanone Oxime: A two-step approach via an oxime intermediate.

The following sections will delve into the mechanistic details, provide representative experimental protocols, and compare the quantitative aspects of these historical methods.

Reductive Amination of 2-Phenylcyclohexanone

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. In the context of 2-phenylcyclohexanamine synthesis, this involves the reaction of 2-phenylcyclohexanone with ammonia, followed by reduction of the in situ formed imine. Two historically significant variations of this method are the Leuckart-Wallach reaction and catalytic reductive amination.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[1] The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine.[1]

Mechanism and Rationale:

The reaction is typically carried out at high temperatures (120-185 °C).[1] The initial step is the formation of a Schiff base (imine) from the reaction of 2-phenylcyclohexanone with ammonia (generated from ammonium formate). The formic acid then acts as a hydride donor to reduce the imine. The choice of ammonium formate is crucial as it conveniently provides both the ammonia and the reducing agent in a single reagent.[1] The high temperature is necessary to drive the equilibrium towards the imine formation and to facilitate the hydride transfer from formate.

Experimental Protocol (Representative for the Leuckart Reaction):

Disclaimer: The following protocol is a representative example for the Leuckart reaction and may need optimization for the specific synthesis of 2-phenylcyclohexanamine.

-

To a round-bottom flask equipped with a reflux condenser, add 2-phenylcyclohexanone (1.0 eq) and ammonium formate (5.0 eq).

-

Heat the reaction mixture to 160-170 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and add a 20% aqueous solution of hydrochloric acid.

-

Reflux the mixture for 4-6 hours to hydrolyze the intermediate N-formyl derivative.

-

Cool the reaction mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Stereochemical Considerations:

The Leuckart-Wallach reaction generally leads to the thermodynamically more stable product. In the case of 2-phenylcyclohexanamine, this would be the trans isomer, where the bulky phenyl and amino groups are in equatorial positions. However, the high reaction temperatures can lead to a mixture of cis and trans isomers.

Catalytic Reductive Amination

A more modern and often higher-yielding alternative to the Leuckart-Wallach reaction is catalytic reductive amination using molecular hydrogen (H₂) and a metal catalyst.[2][3] This method offers milder reaction conditions and often better selectivity.

Mechanism and Rationale:

This one-pot reaction involves the condensation of 2-phenylcyclohexanone with ammonia to form an imine, which is then immediately hydrogenated over a heterogeneous catalyst.[2] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel (Ra-Ni), and rhodium-based catalysts.[2][4] The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate, yield, and stereoselectivity. The use of a catalyst allows the reaction to proceed under much milder conditions compared to the Leuckart reaction.

Experimental Protocol (Based on Reductive Amination of Cyclohexanone):

Disclaimer: The following protocol is based on the reductive amination of cyclohexanone and serves as a starting point for the synthesis of 2-phenylcyclohexanamine.[2]

-

In a high-pressure reactor, place 2-phenylcyclohexanone (1.0 eq), a suitable solvent (e.g., methanol, ethanol), and the chosen catalyst (e.g., 5% Pd/C, 10 mol%).

-

Cool the reactor in an ice bath and saturate it with ammonia gas.

-

Pressurize the reactor with hydrogen gas (e.g., 5-10 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously for the required time (e.g., 12-24 hours).

-

After the reaction is complete, cool the reactor, carefully vent the hydrogen and ammonia, and filter the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by distillation or crystallization of its salt (e.g., hydrochloride).

Stereochemical Considerations:

The stereochemical outcome of catalytic reductive amination is highly dependent on the catalyst and reaction conditions. The hydrogenation of the intermediate imine can occur from either face, leading to a mixture of cis and trans isomers. The ratio of these isomers is influenced by the steric hindrance around the imine and its adsorption on the catalyst surface. Generally, hydrogenation at lower temperatures and pressures tends to favor the formation of the kinetically controlled product, which may be the cis isomer.

Hofmann Rearrangement of 2-Phenylcyclohexanecarboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5] This method provides an alternative route to 2-phenylcyclohexanamine, starting from 2-phenylcyclohexanecarboxylic acid.

Mechanism and Rationale:

The reaction proceeds by treating the primary amide, 2-phenylcyclohexanecarboxamide, with bromine or chlorine in a basic solution (e.g., sodium hydroxide).[5] The key step is the rearrangement of an intermediate N-bromoamide, where the alkyl group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous loss of the bromide ion, to form an isocyanate. This isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine and carbon dioxide.[5] A significant advantage of the Hofmann rearrangement is that the configuration of the migrating alkyl group is retained.

Experimental Protocol (General Procedure):

Disclaimer: The following is a general protocol for the Hofmann rearrangement and would require specific adaptation and optimization for 2-phenylcyclohexanecarboxamide.

-

Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Slowly add bromine to the cold sodium hydroxide solution with stirring to form a solution of sodium hypobromite.

-

In a separate flask, dissolve 2-phenylcyclohexanecarboxamide in a suitable solvent (e.g., a mixture of water and an organic solvent if necessary).

-

Slowly add the cold sodium hypobromite solution to the amide solution, keeping the temperature low.

-

After the addition is complete, warm the reaction mixture gently (e.g., to 50-70 °C) for a period of time to complete the rearrangement and hydrolysis.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic extract with water, dry over an anhydrous drying agent, and remove the solvent to obtain the crude amine.

-

Purification can be achieved by distillation or by forming a salt and recrystallizing it.

Stereochemical Considerations:

A key feature of the Hofmann rearrangement is the retention of configuration of the migrating group. Therefore, if a pure stereoisomer of 2-phenylcyclohexanecarboxamide is used as the starting material, the corresponding stereoisomer of 2-phenylcyclohexanamine will be obtained. The stereochemistry of the final product is therefore determined by the stereochemistry of the starting carboxylic acid.

Catalytic Hydrogenation of 2-Phenylcyclohexanone Oxime

This two-step approach involves the initial conversion of 2-phenylcyclohexanone to its oxime, followed by the reduction of the oxime to the corresponding primary amine.

Mechanism and Rationale:

Step 1: Oximation: 2-Phenylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate, pyridine) to form 2-phenylcyclohexanone oxime. This is a standard condensation reaction.

Step 2: Hydrogenation: The purified oxime is then reduced to the primary amine. This reduction can be achieved using various methods, including catalytic hydrogenation with H₂ over catalysts like Raney nickel, platinum oxide, or palladium on carbon, or by using chemical reducing agents like sodium in ethanol (a dissolving metal reduction).[6] Catalytic hydrogenation is generally preferred for its efficiency and cleaner reaction profile.

Experimental Protocol (General Procedure):

Disclaimer: The following is a general protocol and would require optimization for the specific substrate.

Part A: Synthesis of 2-Phenylcyclohexanone Oxime

-

In a round-bottom flask, dissolve 2-phenylcyclohexanone (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq).

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure oxime.

Part B: Hydrogenation of 2-Phenylcyclohexanone Oxime

-

In a hydrogenation apparatus, suspend the 2-phenylcyclohexanone oxime in a suitable solvent (e.g., ethanol or acetic acid).

-

Add the hydrogenation catalyst (e.g., Raney nickel or PtO₂).

-

Pressurize the system with hydrogen gas and shake or stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is absorbed.

-

Filter off the catalyst and remove the solvent from the filtrate under reduced pressure.

-

The resulting amine can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Stereochemical Considerations:

The stereochemical outcome of the hydrogenation of the oxime is influenced by the catalyst and the reaction conditions. The reduction can lead to a mixture of cis and trans isomers. The stereoselectivity is often dependent on the steric hindrance of the oxime and its preferred conformation upon adsorption to the catalyst surface.

Quantitative Comparison of Historical Synthesis Methods

| Method | Starting Material | Reagents | Typical Conditions | Typical Yield | Stereoselectivity (cis:trans ratio) | Advantages | Disadvantages |

| Leuckart-Wallach Reaction | 2-Phenylcyclohexanone | Ammonium formate or Formamide/Formic acid | High temperature (120-185 °C) | Moderate | Tends to favor the thermodynamically more stable trans isomer, but mixtures are common. | One-pot reaction, inexpensive reagents. | High reaction temperatures, moderate yields, formation of by-products, requires a separate hydrolysis step. |

| Catalytic Reductive Amination | 2-Phenylcyclohexanone | NH₃, H₂, Metal catalyst (e.g., Pd/C, Ra-Ni) | Mild to moderate temperature and pressure (e.g., 50-80 °C, 5-10 bar H₂) | Good to Excellent | Variable, depends on catalyst and conditions. Can be tuned to favor either cis or trans. | Milder conditions, higher yields, cleaner reactions, high atom economy. | Requires specialized high-pressure equipment, catalyst cost and handling. |

| Hofmann Rearrangement | 2-Phenylcyclohexanecarboxamide | Br₂ or Cl₂, NaOH | Low to moderate temperature | Good | Retention of configuration from the starting amide. | Useful for preparing amines with one less carbon, stereospecific. | Multi-step synthesis of the starting amide, use of hazardous bromine. |

| Hydrogenation of Oxime | 2-Phenylcyclohexanone | 1. NH₂OH·HCl, Base 2. H₂, Catalyst (e.g., Ra-Ni, PtO₂) | Oximation: Reflux Hydrogenation: RT to moderate temp. | Good | Variable, depends on hydrogenation catalyst and conditions. | Readily available starting material, can be a clean reaction. | Two-step process, potential for side reactions during hydrogenation. |

Visualizing the Synthetic Pathways

Reductive Amination Workflow

Caption: General workflow for the reductive amination of 2-phenylcyclohexanone.

Hofmann Rearrangement Pathway

Caption: Key steps in the Hofmann rearrangement for the synthesis of 2-phenylcyclohexanamine.

Conclusion